2-(3,5-Dichlorobenzoyl)oxazole
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Overview
Description
2-(3,5-Dichlorobenzoyl)oxazole is a chemical compound with the molecular formula C10H5Cl2NO2. It belongs to the family of oxazole compounds, which are known for their wide range of applications in pharmaceuticals, agrochemicals, and dyes. The compound is characterized by the presence of a benzoyl group substituted with two chlorine atoms at the 3 and 5 positions, and an oxazole ring.
Preparation Methods
The synthesis of 2-(3,5-Dichlorobenzoyl)oxazole typically involves the reaction of 3,5-dichlorobenzoic acid with oxazole in the presence of a condensing agent. One common method includes the use of 3,5-dichlorobenzoyl chloride and 2-aminophenol under specific reaction conditions. The reaction is often catalyzed by various catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts . Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(3,5-Dichlorobenzoyl)oxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The chlorine atoms in the benzoyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like zinc in methanesulfonic acid, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(3,5-Dichlorobenzoyl)oxazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a precursor in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3,5-Dichlorobenzoyl)oxazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its observed biological effects. For example, it may act as an inhibitor of transthyretin amyloid fibril formation, which is relevant in the context of amyloid diseases . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-(3,5-Dichlorobenzoyl)oxazole can be compared with other similar compounds, such as:
- 2-(3,5-Dichlorophenyl)-5-ethyloxazole-4-carboxylic acid
- 2-(3,5-Dichlorophenyl)-5-(2,2,2-trifluoroethyl)oxazole-4-carboxylic acid
These compounds share structural similarities but may differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
IUPAC Name |
(3,5-dichlorophenyl)-(1,3-oxazol-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO2/c11-7-3-6(4-8(12)5-7)9(14)10-13-1-2-15-10/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FALFWGLRGMSTDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=N1)C(=O)C2=CC(=CC(=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642114 |
Source
|
Record name | (3,5-Dichlorophenyl)(1,3-oxazol-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898784-28-6 |
Source
|
Record name | (3,5-Dichlorophenyl)(1,3-oxazol-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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